
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The 2,4-dimethylphenyl group is a type of xylyl group, which is a derivative of benzene and can contribute to the lipophilicity and thus the pharmacokinetics of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of piperazine derivatives, with the piperazine ring and the attached functional groups. The 2,4-dimethylphenyl and diphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms of the piperazine ring . The presence of the carbonyl group also suggests potential for reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring and the aromatic rings would likely make it relatively non-polar and lipophilic . The exact properties would depend on factors such as the exact spatial arrangement of the atoms and the electronic properties of the molecule .Scientific Research Applications
Polymer Synthesis and Characterization : Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) investigated the synthesis of rigid-rod polyamides and polyimides derived from related compounds, emphasizing their amorphous nature and excellent thermooxidative stability, with no weight loss up to 379-417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Catalytic Properties in Organic Synthesis : Gott, Clarke, Clarkson, and Scott (2007) explored the use of bis(carboxamide) proligands derived from related compounds in catalytic hydroamination/cyclization of aminoalkenes. They focused on the synthesis and structural analysis of these complexes (Gott, Clarke, Clarkson, & Scott, 2007).
Anticonvulsant Activity : Lambert et al. (1995) synthesized new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, and evaluated their anticonvulsant properties. They found these compounds superior to phenytoin in specific seizure tests (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Electrochromic and Electrofluorescent Materials : Sun et al. (2017) reported on polyamides prepared from a novel dicarboxylic acid, showcasing their potential applications in dual-switching electrochromic/electrofluorescent materials due to their strong fluorescence and thermally stable nature (Sun et al., 2017).
Synthesis and Characterization of Aromatic Polyamides : More, Pasale, and Wadgaonkar (2010) synthesized new aromatic polyamides containing ether linkages and pendant pentadecyl chains. They highlighted the enhanced solubility and thermal stability of these polymers (More, Pasale, & Wadgaonkar, 2010).
Biological Activity of Arylazothiazole Disperse Dyes : Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) synthesized novel heterocyclic aryl monoazo organic compounds with potential applications in dyeing polyester fibers and exhibiting significant biological activity (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Future Directions
Future research on this compound could involve further elucidation of its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the known activities of many piperazine derivatives .
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-13-14-24(21(2)19-20)26-15-17-27(18-16-26)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWSTHYKSYOQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


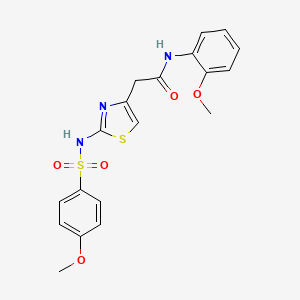
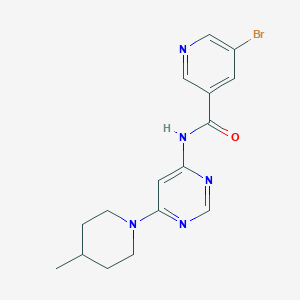

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
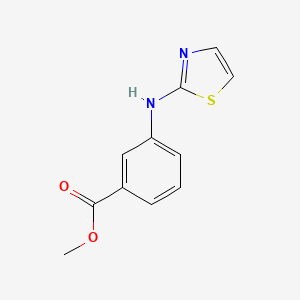
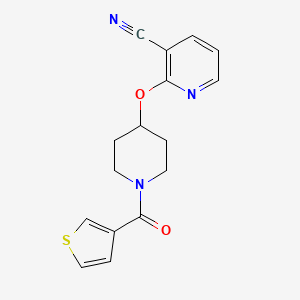
![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)
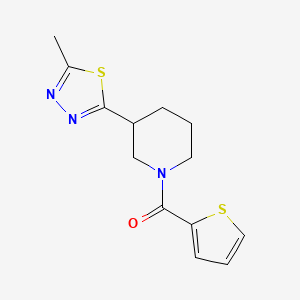

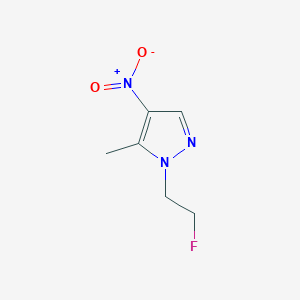
![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2780552.png)
![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)